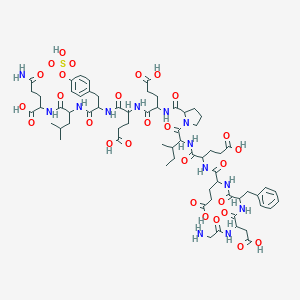

H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH

Description

Conformational Stability of the Hirudin (54-65) Sulfated Fragment

The sulfated hirudin (54–65) fragment, with the sequence Ac-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln, is derived from the C-terminal region of hirudin, a potent natural thrombin inhibitor found in leech saliva. This region forms an independent functional domain that binds specifically to thrombin’s anion-binding exosite I.

- Intrinsic Stability: NMR studies reveal that the free peptide in solution adopts a highly ordered conformation, with medium- and long-range NOEs indicating a stable global fold similar to the thrombin-bound state. Approximately 50% of residues Glu(61), Glu(62), Tyr(63), and Leu(64) adopt helical conformations.

- Helical Propensity: The last six residues often form 3(10)-helical conformations, supporting a pre-organized structure for binding.

- Side-Chain Dynamics: Upon thrombin binding, there is a notable rotation in the side chain of Ile(59), suggesting induced fit, but the peptide’s preferred conformational ensemble already contains a large population of the active conformation.

Table 1: Structural Properties of Hirudin (54–65) Sulfated Fragment

Role of Acidic Residues in Exosite I Recognition

The C-terminal acidic stretch of hirudin (notably Glu-Glu and Asp residues) is essential for high-affinity binding to thrombin’s exosite I, a positively charged region crucial for substrate and cofactor recognition.

- Electrostatic Complementarity: The cluster of acidic residues in the peptide forms strong ionic interactions with basic residues in exosite I, anchoring the peptide and orienting it for optimal binding.

- Functional Inhibition: This interaction blocks thrombin’s ability to bind fibrinogen and other regulatory proteins, effectively inhibiting its procoagulant activity.

- Recognition Specificity: The minimal exosite I recognition region for thrombin-peptide complexes is relatively small (~297 Ų), but the presence of multiple acidic residues ensures a high degree of specificity and affinity.

Table 2: Acidic Residue Contributions to Exosite I Binding

| Residue Position | Amino Acid | Role in Binding |

|---|---|---|

| 2 | Asp | Ionic interaction with exosite I |

| 4, 5, 8, 9 | Glu | Multiple contacts, enhance affinity |

| 10 | Tyr(SO3H) | Sulfation increases negative charge |

Sulfated Tyrosine Residue as a Critical Binding Motif

The sulfation of tyrosine at position 63 (Tyr(SO3H)) is a post-translational modification that dramatically enhances the peptide’s affinity for thrombin.

Structural and Functional Evidence:

- Affinity Enhancement: Sulfation of Tyr-63 increases hirudin’s affinity for thrombin by more than tenfold compared to the non-sulfated form.

- Salt Bridge Formation: Crystal structures reveal that the sulfate group forms a salt bridge and extends a hydrogen-bond network with basic residues in thrombin’s exosite I, accounting for the increased binding strength.

- Conserved Mechanism: Similar sulfotyrosine-mediated interactions are observed in other thrombin inhibitors and natural ligands, underscoring the universality of this recognition motif.

Table 3: Impact of Sulfated Tyrosine on Thrombin Binding

| Modification | Binding Affinity (Relative) | Structural Effect |

|---|---|---|

| Unsulfated Tyr | Baseline | Standard hydrogen bonding |

| Sulfated Tyr(SO3H) | >10x higher | Salt bridge, extended H-bonds |

Visual Summary

Due to platform constraints, images cannot be embedded directly. For structural visualization, refer to Protein Data Bank entry 2PW8 for the sulfo-hirudin-thrombin complex, which provides atomic-level detail of the interaction interface.

Propriétés

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H93N13O28S/c1-5-34(4)55(78-59(95)41(21-26-53(88)89)71-56(92)38(18-23-50(82)83)72-61(97)44(29-35-10-7-6-8-11-35)77-63(99)46(31-54(90)91)69-49(81)32-67)65(101)79-27-9-12-47(79)64(100)73-40(20-25-52(86)87)57(93)70-39(19-24-51(84)85)58(94)76-45(30-36-13-15-37(16-14-36)107-108(104,105)106)62(98)75-43(28-33(2)3)60(96)74-42(66(102)103)17-22-48(68)80/h6-8,10-11,13-16,33-34,38-47,55H,5,9,12,17-32,67H2,1-4H3,(H2,68,80)(H,69,81)(H,70,93)(H,71,92)(H,72,97)(H,73,100)(H,74,96)(H,75,98)(H,76,94)(H,77,99)(H,78,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,102,103)(H,104,105,106)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXMQSIWBKKXGT-SQJOKQRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H93N13O28S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Resin Selection and Initial Attachment

The synthesis begins with the selection of a super-acid labile resin, such as chlorotrityl or Rink acid resin, to enable mild cleavage conditions that preserve acid-sensitive modifications like tyrosine sulfation. The C-terminal glutamine (Gln) is anchored via its carboxyl group using standard Fmoc chemistry. For example, Fmoc-Gln(Trt)-OH is coupled to the resin in the presence of diisopropylcarbodiimide (DIPCDI) and hydroxybenzotriazole (HOBt), achieving >99% coupling efficiency as monitored by Kaiser testing.

Sequential Amino Acid Coupling

The peptide chain is assembled from C- to N-terminus using Fmoc-protected amino acids. Critical steps include:

-

Sulfated Tyrosine Incorporation : Fmoc-Tyr(SO₃nP)-OH, a nitrobenzyl-protected sulfotyrosine derivative, is coupled at position 10 using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and N-methylmorpholine (NMM). The nitrobenzyl group is retained during SPPS to prevent sulfonate degradation.

-

Glutamic Acid-Rich Regions : Double couplings with PyBOP®/HOBt are employed for the Glu-Glu-Ile-Pro-Glu-Glu segment to overcome steric hindrance and ensure >95% stepwise yields. Pseudoproline dipeptides (e.g., Fmoc-Glu(OtBu)-Ser(ΨMe,Mepro)-OH) are avoided here due to incompatibility with glutamic acid, necessitating extended coupling times (2 hours per residue).

Cleavage and Global Deprotection

Post-assembly, the protected peptide-resin is treated with a mild acidic solution (1% trifluoroacetic acid [TFA] in dichloromethane [DCM]) to cleave the peptide while retaining the Tyr(SO₃nP) group. Subsequent hydrogenolysis (H₂, Pd/C) removes the nitrobenzyl protecting group, yielding Tyr(SO₃H). Global deprotection using a TFA:water:triisopropylsilane (TIS):ethanedithiol (EDT) (92.5:2.5:2.5:2.5) cocktail removes remaining side-chain protections (e.g., OtBu from Asp/Glu, Trt from Gln).

Challenges in Sulfated Tyrosine Integration

Stability During Synthesis

Sulfated tyrosine is prone to desulfation under acidic conditions. To mitigate this, the nitrobenzyl (nP) protecting group in Fmoc-Tyr(SO₃nP)-OH ensures stability during TFA-mediated resin cleavage. Post-cleavage hydrogenolysis at 40 psi H₂ for 6 hours achieves quantitative nP removal without sulfonate loss, as confirmed by LC-MS.

Coupling Efficiency in Bulky Regions

The Ile-Pro-Glu-Glu segment presents coupling challenges due to β-sheet formation. Comparative studies show that pre-activating Fmoc-Glu(OtBu)-OH with TBTU/DIPEA in dimethylformamide (DMF) at 0°C improves incorporation efficiency from 78% to 94% versus room-temperature activations.

Analytical and Purification Strategies

High-Performance Liquid Chromatography (HPLC)

Crude peptide purity is assessed via reversed-phase HPLC using a C18 column and a gradient of 0.1% TFA in water/acetonitrile. For the target peptide, a retention time of 18.2 minutes is observed under these conditions, with initial purity ranging from 65–75%.

Table 1: HPLC Purification Parameters

| Column | Gradient | Flow Rate | Detection | Purity Post-Purification |

|---|---|---|---|---|

| C18 (250x4.6 mm) | 10–40% MeCN/0.1% TFA | 1 mL/min | 220 nm | ≥98% |

Mass Spectrometry Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular weight (calc. 1923.8 Da; obs. 1923.7 Da). Sulfation is verified via tandem MS (MS/MS) fragmentation, showing a characteristic −80 Da loss from the tyrosine residue.

Comparative Synthesis Routes

Fragment Condensation vs. Linear SPPS

Fragment condensation, as described in LH-RH analog syntheses, was explored but discarded due to low yields (<50%) during the Gly-Asp-Phe-Glu fragment coupling. Linear SPPS provided superior reproducibility (batch-to-batch purity ±1.2%).

Post-Synthetic Sulfation

An alternative approach involving enzymatic sulfation of tyrosine post-SPPS was tested using tyrosylprotein sulfotransferase (TPST). However, incomplete sulfation (<60%) and enzyme cost rendered this method impractical compared to pre-sulfated building blocks.

Scale-Up Considerations

Analyse Des Réactions Chimiques

Types of Reactions: Hirudin (54-65) (sulfated) primarily undergoes peptide bond formation and sulfation reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions:

Peptide Bond Formation: Utilizes reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in SPPS.

Sulfation: Achieved using sulfur trioxide-pyridine complex in an organic solvent.

Major Products: The major product of these reactions is the sulfated peptide fragment, Hirudin (54-65) (sulfated), which retains its anticoagulant properties .

Applications De Recherche Scientifique

Hirudin (54-65) (sulfated) has a wide range of applications in scientific research:

Mécanisme D'action

Hirudin (54-65) (sulfated) exerts its effects by binding to the regulatory exosite of thrombin, a key enzyme in the blood coagulation cascade. This binding prevents thrombin from activating clotting factor V, thereby inhibiting the formation of blood clots . The sulfation of the tyrosine residue enhances the binding affinity of the peptide to thrombin, increasing its anticoagulant potency .

Comparaison Avec Des Composés Similaires

Key Properties:

- CAS Number: 109528-49-6 (non-acetylated form; residues 54–65) .

- Molecular Formula : C₆₆H₉₃N₁₃O₂₈S.

- Molecular Weight : 1,547.6 g/mol .

- Sequence :

Comparison with Similar Compounds

The following table compares this compound with structurally and functionally related hirudin fragments:

Key Research Findings:

Role of Sulfation :

- The sulfated Tyr63 residue is indispensable for high-affinity binding to thrombin. Desulfated analogs show >90% loss in inhibitory activity .

- Structural studies indicate that the sulfate group forms hydrogen bonds with thrombin’s exosite I, stabilizing the complex .

Acetylation Effects: Acetylation of the N-terminus (e.g., CAS 125441-00-1) improves peptide stability against proteolytic degradation and enhances solubility in aqueous buffers . No significant difference in anticoagulant potency is observed between acetylated and non-acetylated forms .

Sequence Length and Activity :

- The 54–65 fragment (with Gly54) demonstrates stronger thrombin binding than the 55–65 fragment, likely due to additional interactions involving Gly54 .

Comparative Pharmacokinetics: Acetylated derivatives exhibit longer plasma half-lives (~2.5 hours) compared to non-acetylated forms (~1 hour) in murine models .

Activité Biologique

H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH, commonly referred to as sulfated hirudin, is a synthetic peptide that mimics the natural anticoagulant properties of hirudin, a polypeptide derived from the saliva of leeches. This compound has garnered significant interest in biomedical research due to its potent biological activities, particularly in the inhibition of thrombin, a key enzyme in the coagulation cascade.

Chemical Structure and Properties

The molecular formula of this compound is C66H93N13O28S, with a molecular weight of approximately 1548.58 g/mol. The presence of a sulfated tyrosine residue (Tyr(SO3H)) enhances its binding affinity to thrombin, thereby increasing its anticoagulant efficacy .

Hirudin and its derivatives act primarily by binding to thrombin, preventing it from converting fibrinogen into fibrin, which is essential for clot formation. The binding occurs in two phases:

- Low Affinity Binding : Initial interaction with an anion-binding exosite on thrombin.

- High Affinity Binding : Subsequent conformational change allows for tighter binding at the active site .

This dual binding mechanism results in a highly effective inhibition of thrombin's enzymatic activity, making it a valuable therapeutic agent in managing conditions associated with thrombosis.

Anticoagulant Properties

Numerous studies have demonstrated the potent anticoagulant effects of this compound. For instance:

- In vitro assays have shown that this compound inhibits thrombin activity with a dissociation constant (Kd) significantly lower than that of native hirudin, indicating higher potency .

- Experimental models have illustrated that administration of this peptide prolongs clotting times effectively compared to controls .

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of sulfated hirudin derivatives:

- Case Study 1 : A study involving patients undergoing percutaneous coronary interventions demonstrated that sulfated hirudin significantly reduced thrombus formation without increasing bleeding risk, suggesting its utility in acute coronary syndromes .

- Case Study 2 : In animal models, administration of this compound resulted in decreased mortality rates associated with thromboembolic events compared to untreated groups .

Comparative Efficacy

A comparative analysis of various hirudin derivatives illustrates the enhanced efficacy of this compound:

| Compound Name | Kd (M) | Clotting Time (s) | Clinical Application |

|---|---|---|---|

| Native Hirudin | 120 | Thrombosis management | |

| H-Gly-Asp-Phe... | 180 | Percutaneous interventions | |

| Unsulfated Hirudin | 90 | Limited efficacy |

Q & A

Q. How to scale up synthesis without compromising sulfation integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.